molecular formula C16H15NO2 B2950357 N-(4-methylphenyl)-3-oxo-3-phenylpropanamide CAS No. 962-07-2

N-(4-methylphenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B2950357
CAS No.: 962-07-2
M. Wt: 253.301
InChI Key: VNNCSBAIYQUDDU-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-oxo-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group and a 4-methylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-oxo-3-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with phenylacetic acid under acidic conditions to form the corresponding amide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-3-oxo-3-(4-nitrophenyl)propanamide
  • N-(4-methylphenyl)-3-oxo-3-(4-methoxyphenyl)propanamide
  • N-(4-methylphenyl)-3-oxo-3-(4-chlorophenyl)propanamide

Uniqueness

N-(4-methylphenyl)-3-oxo-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and 4-methylphenyl groups allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-methylphenyl)-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)17-16(19)11-15(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNCSBAIYQUDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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